molecular formula C14H20N2O3S B4840494 2-[(4-nitrophenyl)methylsulfanyl]-N-pentylacetamide

2-[(4-nitrophenyl)methylsulfanyl]-N-pentylacetamide

Cat. No.: B4840494
M. Wt: 296.39 g/mol
InChI Key: JEERNBQALBVVIX-UHFFFAOYSA-N
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Description

2-[(4-nitrophenyl)methylsulfanyl]-N-pentylacetamide is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl linkage, and a pentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrophenyl)methylsulfanyl]-N-pentylacetamide typically involves the reaction of 4-nitrobenzyl chloride with pentylamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of pentylamine attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrophenyl)methylsulfanyl]-N-pentylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Sulfoxides and sulfones: Formed through the oxidation of the sulfanyl group.

    Substituted aromatic compounds: Formed through nucleophilic aromatic substitution.

Scientific Research Applications

2-[(4-nitrophenyl)methylsulfanyl]-N-pentylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenyl)methylsulfanyl]-N-pentylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide
  • 1-Methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole

Uniqueness

2-[(4-nitrophenyl)methylsulfanyl]-N-pentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentylacetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-pentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-3-4-9-15-14(17)11-20-10-12-5-7-13(8-6-12)16(18)19/h5-8H,2-4,9-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEERNBQALBVVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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